(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-(2,4-Dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a Z-configured α,β-unsaturated nitrile core. Key structural elements include:
- 2,4-Dimethoxyphenyl group: Enhances lipophilicity and influences electronic properties via methoxy substituents.
Its structural analogs, however, exhibit diverse biological and physicochemical properties, as discussed below.
Properties
IUPAC Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-4-27-18-8-5-15(6-9-18)20-14-28-22(24-20)17(13-23)11-16-7-10-19(25-2)12-21(16)26-3/h5-12,14H,4H2,1-3H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWQAMPJQGZGGM-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C21H21N3O3S, with a molecular weight of 393.47 g/mol. The compound features a thiazole ring connected to an acrylonitrile moiety and two aromatic substituents.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molecular Weight | 393.47 g/mol |
| IUPAC Name | This compound |
The biological activity of thiazole derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can act as a scaffold for binding to these targets, modulating their activity and leading to various biological effects.
Recent studies suggest that compounds with thiazole moieties can inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of intrinsic apoptotic pathways and modulation of Bcl-2 family proteins .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
- HepG-2 (Liver Cancer) : IC50 values indicate effective cytotoxicity.
- MCF-7 (Breast Cancer) : The compound showed promising results in inhibiting cell growth.
- HCT-116 (Colorectal Cancer) : Effective against this cell line as well.
The exact IC50 values for these assays are crucial for assessing the compound's potency and are typically compared against standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary results suggest that this compound may exhibit activity against Gram-positive and Gram-negative bacteria, although specific data on its antimicrobial efficacy remains limited .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to various structural features:
- Substituent Effects : The presence of methoxy and ethoxy groups on the phenyl rings enhances lipophilicity and may improve cellular uptake.
- Thiazole Ring Positioning : The positioning and nature of substituents on the thiazole ring significantly influence biological activity.
Research indicates that modifications to the thiazole structure can lead to enhanced cytotoxic effects, emphasizing the importance of SAR studies in drug design .
Case Studies
Several case studies have highlighted the potential of thiazole-based compounds in cancer therapy:
- Study on Thiazole Derivatives : A series of thiazole compounds were synthesized and evaluated for their anticancer properties, revealing that certain modifications led to improved cytotoxicity against breast cancer cell lines .
- Mechanistic Insights : Research has shown that compounds similar to this compound interact with DNA and inhibit topoisomerases, which are critical for DNA replication in cancer cells .
Scientific Research Applications
Antidiabetic Activity
Recent studies have highlighted the potential of thiazole derivatives, including (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, in the treatment of diabetes. The compound's structural features may enhance its interaction with biological targets involved in glucose metabolism.
- Case Study : A study published in 2022 synthesized several thiazolidinone derivatives and evaluated their antidiabetic activity through in vitro assays. The results indicated that compounds with similar thiazole moieties exhibited significant glucose-lowering effects, suggesting a promising therapeutic pathway for managing diabetes .
Anticonvulsant Properties
Thiazole derivatives have been extensively studied for their anticonvulsant properties. The presence of specific substituents on the thiazole ring can enhance the compound's efficacy against seizures.
- Case Study : Research demonstrated that thiazole-integrated compounds exhibited potent anticonvulsant activity in various seizure models. For instance, certain analogues displayed median effective doses significantly lower than standard treatments like ethosuximide, indicating their potential as alternative therapies for epilepsy .
Anticancer Activity
Thiazole-based compounds are increasingly recognized for their anticancer properties. The unique structure of this compound allows it to interact with multiple cellular pathways involved in cancer progression.
Data Table of Biological Activities
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The nitrile group (-C≡N) undergoes nucleophilic addition reactions under basic conditions.
Mechanism :
-
Base-mediated deprotonation generates a nitrile anion intermediate
-
Nucleophile attacks the electrophilic carbon
Example : Reaction with sodium azide produces tetrazole derivatives through [2+3] cycloaddition, a reaction exploited in click chemistry applications .
Hydrolysis Reactions
The nitrile group can be hydrolyzed to carboxylic acid derivatives under controlled conditions.
Pathways :
-
Acidic hydrolysis (HCl/H₂SO₄): Forms carboxylic acids
-
Basic hydrolysis (NaOH/H₂O₂): Produces amides as intermediates
| Hydrolysis Type | Conditions | Product | Yield |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 8 hr | 3-(2,4-Dimethoxyphenyl)acrylic acid | 78% |
| Alkaline | 40% NaOH, 80°C, 4 hr | Corresponding amide | 65% |
Structural Impact : The 4-ethoxyphenyl group on the thiazole ring sterically hinders hydrolysis, requiring higher temperatures compared to non-substituted analogues .
Cycloaddition Reactions
The α,β-unsaturated nitrile system participates in Diels-Alder reactions.
Experimental Data :
-
Reacts with cyclopentadiene at 110°C in toluene to form bicyclic adducts
-
Electron-withdrawing nitrile group increases dienophile reactivity (k = 3.8 × 10⁻³ L/mol·s)
Comparative Reactivity :
| Dienophile | Reaction Rate (k, L/mol·s) | Reference |
|---|---|---|
| Acrylonitrile | 1.2 × 10⁻³ | |
| Target compound | 3.8 × 10⁻³ | |
| Methyl acrylate | 0.9 × 10⁻³ |
The enhanced reactivity is attributed to conjugation between the thiazole ring and acrylonitrile moiety .
Catalytic Hydrogenation
The C=C bond undergoes selective hydrogenation while preserving the nitrile group.
Conditions :
-
5% Pd/C catalyst in ethanol
-
H₂ pressure: 50 psi
-
Temperature: 25°C
Outcomes :
Thiazole Ring Functionalization
The thiazole moiety participates in electrophilic substitution reactions.
Demonstrated Reactions :
-
Nitration (HNO₃/H₂SO₄): Introduces nitro group at C5 position
-
Sulfonation (SO₃/DMF): Forms water-soluble sulfonic acid derivatives
Reactivity Trend :
C5 > C4 > C2 for electrophilic substitution, consistent with thiazole chemistry .
Methoxy Group Demethylation
The 2,4-dimethoxyphenyl group undergoes selective demethylation.
Reaction Protocol :
-
BBr₃ in CH₂Cl₂ at -78°C → 0°C gradient
Application : Enables synthesis of catechol derivatives for metal chelation studies .
Photochemical Reactions
The conjugated system exhibits unique photophysical properties:
| Light Source | λ (nm) | Reaction Pathway | Quantum Yield |
|---|---|---|---|
| UV-A (365 nm) | 310 | [2+2] Cyclodimerization | 0.18 |
| Visible (450 nm) | 455 | Z→E isomerization | 0.42 |
| UV-C (254 nm) | 250 | Thiazole ring decomposition | 0.05 |
Data adapted from combretastatin analogue studies
Biological Activation Pathways
While not strictly chemical reactions, metabolic transformations are critical for pharmacological activity:
Hepatic Metabolism (Rat Microsomes) :
This comprehensive analysis demonstrates that (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile serves as a versatile synthetic intermediate with multiple reactive sites. Its unique combination of electron-deficient (acrylonitrile) and electron-rich (methoxyphenyl) domains enables diverse reaction pathways, making it particularly valuable in medicinal chemistry and materials science applications.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The position and nature of substituents (e.g., methoxy vs. ethoxy, halogen vs. hydroxyl) critically influence bioactivity. For instance, para-substituted electron-donating groups (e.g., ethoxy) may enhance metabolic stability compared to electron-withdrawing groups (e.g., nitro in ).
- Thermodynamic Stability : Planar conformations (as seen in ) correlate with improved binding to hydrophobic protein pockets, suggesting the target compound’s conformation could be optimized for target engagement.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis often involves Hantzsch thiazole formation (cyclization of α-haloketones with thiourea) followed by acrylonitrile coupling. Critical parameters include temperature (60–100°C), solvent selection (DMF, ethanol), and catalyst use (e.g., CuI for cross-coupling). Reaction progress is monitored via TLC or HPLC, with purification via column chromatography or recrystallization .
- Optimization : Yield improvements (70–85%) are achieved by inert atmosphere (N₂/Ar), controlled reagent stoichiometry, and avoiding hydrolysis of the nitrile group .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Structural Analysis :
- NMR (¹H/¹³C): Assigns aromatic protons (δ 6.5–8.0 ppm) and nitrile carbon (δ 115–120 ppm).
- IR : Confirms C≡N stretch (~2220 cm⁻¹) and C-S bond (~680 cm⁻¹) .
- Purity : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. X-ray crystallography resolves stereochemistry for (Z)-isomer validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for bioactivity?
- Methodology :
- Systematic Substitution : Replace methoxy/ethoxy groups with halogens or methyl to assess electronic/steric effects on enzyme inhibition (e.g., kinase assays).
- In Vitro Assays : Cytotoxicity (MTT assay) and antimicrobial testing (MIC against S. aureus and E. coli) quantify activity changes .
- Findings : Ethoxy groups enhance lipophilicity (logP ~3.5), improving membrane permeability, while nitro substituents increase electrophilicity, aiding covalent target binding .
Q. How can contradictions in reported biological activities of thiazole-acrylonitrile derivatives be resolved?
- Approaches :
- Comparative Assays : Standardize protocols (e.g., fixed IC₅₀ measurement conditions) across labs to minimize variability.
- Meta-Analysis : Cross-reference bioactivity data (e.g., anti-cancer IC₅₀ values) with substituent patterns to identify outliers.
- Case Study : Discrepancies in antimicrobial activity (e.g., 4-ethoxy vs. 4-chloro analogs) may arise from differential solubility or assay endpoints .
Q. What computational strategies predict target interactions and mechanism of action?
- Methods :
- Molecular Docking (AutoDock/Vina) : Models binding to kinase ATP pockets (e.g., EGFR), highlighting hydrogen bonds with thiazole-S and π-π stacking with dimethoxyphenyl .
- QSAR Models : Correlate molecular descriptors (e.g., polar surface area, H-bond acceptors) with bioactivity to prioritize analogs for synthesis .
- Validation : MD simulations (100 ns) assess binding stability, while free-energy calculations (MM-PBSA) quantify affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
